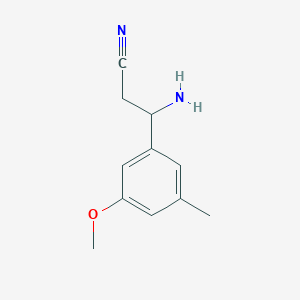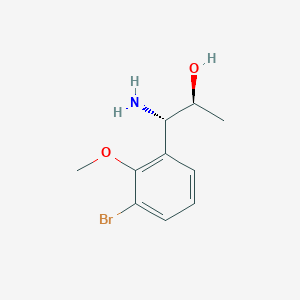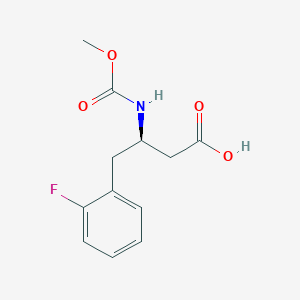
(R)-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenyl group, a methoxycarbonyl group, and an amino butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Introduction of Methoxycarbonyl Group: The intermediate is then reacted with methoxycarbonyl chloride in the presence of a base to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxycarbonyl and amino groups contribute to the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid: A racemic mixture of both enantiomers.
2-Fluorophenylboronic acid: A related compound with a boronic acid group instead of the butanoic acid backbone.
Uniqueness
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorophenyl group also imparts distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.
This detailed article provides a comprehensive overview of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H14FNO4 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
(3R)-4-(2-fluorophenyl)-3-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H14FNO4/c1-18-12(17)14-9(7-11(15)16)6-8-4-2-3-5-10(8)13/h2-5,9H,6-7H2,1H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Clé InChI |
AGIJZYOGXLPKBU-SECBINFHSA-N |
SMILES isomérique |
COC(=O)N[C@H](CC1=CC=CC=C1F)CC(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CC=CC=C1F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


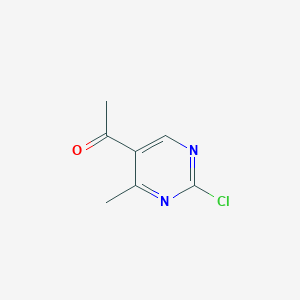
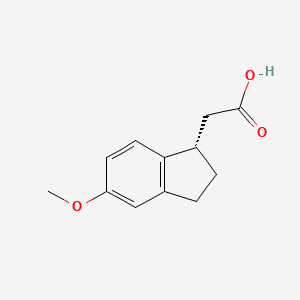
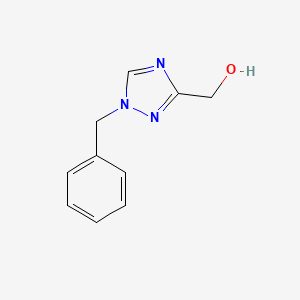
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)

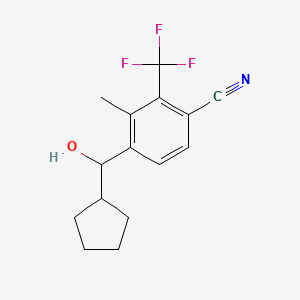
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
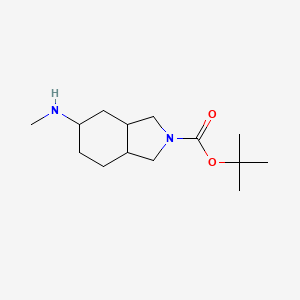
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)

